1-(2,4-Dihydroxyphenyl)dodecan-1-one
Description
1-(2,4-Dihydroxyphenyl)dodecan-1-one is a hydroxyaryl alkanone featuring a dodecanone chain linked to a 2,4-dihydroxyphenyl group. This compound is structurally characterized by its two hydroxyl groups at the 2- and 4-positions of the aromatic ring and a 12-carbon aliphatic chain. It is primarily isolated from plant sources, such as Syzygium aqueum leaves, where it exhibits significant tyrosinase inhibitory activity . Its bioactivity is attributed to the electron-donating hydroxyl groups and the hydrophobic alkyl chain, which influence solubility, membrane permeability, and interactions with biological targets.
Properties
CAS No. |
25632-60-4 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-17(20)16-13-12-15(19)14-18(16)21/h12-14,19,21H,2-11H2,1H3 |
InChI Key |
WFMWRPOIFMFIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1-(2,4-Dihydroxyphenyl)dodecan-1-one belongs to a broader class of hydroxyaryl alkanones and chalcones. Key structural analogues include:
Key Differences and Implications
Hydroxyl Substitution Patterns :
- The 2,4-dihydroxy configuration in this compound enhances its antioxidant and enzyme-inhibitory properties compared to 2,6-dihydroxy analogues, which show weaker interactions due to steric hindrance .
- Trihydroxy derivatives (e.g., 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one) exhibit increased polarity, reducing bioavailability but enhancing radical scavenging capacity .
Alkyl Chain Length :
- The C12 chain in this compound provides optimal lipophilicity for membrane penetration, whereas shorter chains (e.g., C8 in F. ferulaeoides derivatives) reduce cellular uptake efficiency .
Chalcone vs. Alkanone Scaffolds: Chalcone derivatives (e.g., Butein) with α,β-unsaturated ketone moieties exhibit stronger antioxidant activity due to conjugation effects, while alkanones like this compound are more stable under physiological conditions .
Physicochemical Properties
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